LL-37 KR20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C109H190N36O29 |

|---|---|

Poids moléculaire |

2468.9 g/mol |

Nom IUPAC |

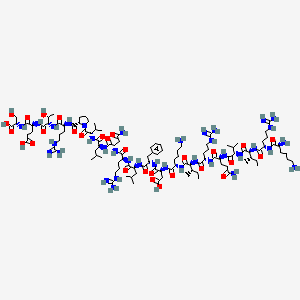

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C109H190N36O29/c1-14-58(11)83(142-92(160)66(34-25-45-125-108(119)120)128-89(157)68(37-39-77(113)148)132-100(168)81(56(7)8)140-102(170)84(59(12)15-2)143-91(159)65(33-24-44-124-107(117)118)127-86(154)62(112)30-19-21-41-110)101(169)131-63(31-20-22-42-111)87(155)138-74(52-80(152)153)97(165)136-72(50-61-28-17-16-18-29-61)95(163)134-70(48-54(3)4)94(162)129-64(32-23-43-123-106(115)116)88(156)137-73(51-78(114)149)96(164)135-71(49-55(5)6)98(166)141-82(57(9)10)104(172)145-47-27-36-76(145)99(167)130-67(35-26-46-126-109(121)122)93(161)144-85(60(13)147)103(171)133-69(38-40-79(150)151)90(158)139-75(53-146)105(173)174/h16-18,28-29,54-60,62-76,81-85,146-147H,14-15,19-27,30-53,110-112H2,1-13H3,(H2,113,148)(H2,114,149)(H,127,154)(H,128,157)(H,129,162)(H,130,167)(H,131,169)(H,132,168)(H,133,171)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,155)(H,139,158)(H,140,170)(H,141,166)(H,142,160)(H,143,159)(H,144,161)(H,150,151)(H,152,153)(H,173,174)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-,85-/m0/s1 |

Clé InChI |

HZZZXGMJHAIUGT-XCVCZFPDSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

The Genesis of a Human Defender: An In-depth Technical Guide to the Discovery and History of the LL-37 and KR-20 Peptides

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and core functional characteristics of the human cathelicidin (B612621) peptide LL-37 and its potent derivative, KR-20. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and elucidates the intricate signaling pathways modulated by these fascinating molecules.

Executive Summary

LL-37 is the only known human cathelicidin, a critical component of the innate immune system. Since its discovery, research has unveiled its broad-spectrum antimicrobial activity and multifaceted immunomodulatory functions. Derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP-18), LL-37 gives rise to smaller, often more potent, fragments, among which KR-20 has garnered significant interest. This guide traces the historical milestones in the discovery of these peptides, presents their biological activities in a quantitative format, details the experimental protocols used for their characterization, and visually maps their engagement with key cellular signaling pathways.

Discovery and History: A Timeline

The journey to understanding LL-37 and its derivatives began with the broader exploration of antimicrobial peptides (AMPs). The term "cathelicidin" was first proposed in the early 1990s to describe a family of proteins characterized by a conserved N-terminal "cathelin" domain and a variable C-terminal antimicrobial peptide domain[1].

-

Early 1990s: The foundation for the discovery of human cathelicidin was laid with the identification of cathelicidin-family proteins in other mammals, such as the rabbit CAP18[2].

-

1995: The first human cathelicidin, designated hCAP-18, was cloned from bone marrow cDNA[3]. The mature, 37-amino acid antimicrobial peptide released from hCAP-18 was identified and named LL-37, owing to the first two N-terminal leucine (B10760876) residues[3].

-

Late 1990s - Early 2000s: Extensive research characterized the broad-spectrum antimicrobial activity of LL-37 against a variety of bacteria and fungi[4][5]. Its expression was identified in various immune and epithelial cells, highlighting its role as a frontline defense molecule[4][5][6]. During this period, the immunomodulatory functions of LL-37, such as its ability to modulate inflammation and chemoattract immune cells, began to be unveiled[7].

-

Mid-2000s onwards: The focus expanded to include the study of naturally occurring and synthetic fragments of LL-37. In human sweat, LL-37 is naturally processed into shorter peptides, including KR-20 (residues 18-37)[8]. Subsequent studies demonstrated that truncated fragments like KR-20 can exhibit enhanced antimicrobial potency and, in some cases, reduced cytotoxicity compared to the full-length LL-37[8][9][10]. This has spurred interest in KR-20 and other derivatives as potential therapeutic agents.

Quantitative Data on Biological Activity

The antimicrobial and cytotoxic activities of LL-37 and KR-20 have been quantified against a range of microbial pathogens and human cells. The following tables summarize key findings from various studies.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Peptide | Microorganism | MIC (µM) | MIC (µg/mL) | Reference(s) |

| LL-37 | Escherichia coli | ~2.5 - 25 | 16 - 31 | [11] |

| Pseudomonas aeruginosa | ~25 | ~112 | [11] | |

| Staphylococcus aureus | ~0.62 - 25 | 16 - 31 | [4][12] | |

| Candida albicans | >55.7 | >250 | [13] | |

| KR-20 | Trichomonas vaginalis (sensitive) | - | 10 | [10] |

| Trichomonas vaginalis (resistant) | - | 10 | [9][10] |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Cytotoxicity and Hemolytic Activity

The cytotoxic and hemolytic activities of these peptides are critical parameters for evaluating their therapeutic potential.

| Peptide | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| LL-37 | Pancreatic Cancer (PANC1) | IC50 | ~10.17 | [14] |

| Pancreatic Cancer (MIA PaCa-2) | IC50 | ~11.52 | [14] | |

| Human Erythrocytes | Hemolysis | No significant hemolysis at >80 µM | [15] | |

| KR-12 * | Human Erythrocytes | Hemolysis | No significant hemolysis at >80 µM | [15] |

*Data for KR-20 is limited; KR-12 is a closely related and well-studied fragment.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of LL-37 and KR-20.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Test peptide stock solution (e.g., in 0.01% acetic acid with 0.2% BSA)

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells[16].

-

Preparation of Peptide Dilutions: Prepare a stock solution of the peptide. Perform serial two-fold dilutions of the peptide stock solution in the appropriate diluent in polypropylene tubes to create a range of concentrations[16][17].

-

Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells[17]. Include a positive control (bacteria without peptide) and a negative control (broth only)[16].

-

Incubation: Incubate the plates at 37°C for 18-24 hours[17].

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader[18].

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

-

Cells cultured in a 96-well plate

-

Test peptide

-

LDH Cytotoxicity Assay Kit (containing lysis buffer, substrate mix, and stop solution)

-

Microplate reader

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the peptide for the desired exposure time. Include untreated cells as a negative control and cells treated with the kit's lysis buffer as a positive control for maximum LDH release[19][20].

-

Sample Collection: After incubation, centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet the cells. Carefully transfer the supernatant from each well to a new optically clear 96-well plate[20].

-

LDH Reaction: Add the LDH reaction mixture (substrate mix) to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes[20].

-

Stopping the Reaction: Add the stop solution to each well[20].

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released and, therefore, the number of lysed cells[20].

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Signaling Pathways and Mechanisms of Action

LL-37 exerts its diverse biological effects by interacting with various cellular components and activating distinct signaling pathways.

Toll-Like Receptor 4 (TLR4) Signaling Modulation

LL-37 can modulate the inflammatory response triggered by bacterial lipopolysaccharide (LPS) through its interaction with the TLR4 signaling pathway.

P2X7 Receptor (P2X7R) Signaling Activation

LL-37 can directly activate the P2X7 receptor, a ligand-gated ion channel, leading to various downstream effects, including inflammasome activation and cell proliferation.

Experimental Workflow for Western Blot Analysis of MAPK/ERK Signaling

Western blotting is a key technique to analyze the activation of signaling pathways like the MAPK/ERK cascade, which can be stimulated by LL-37.

Conclusion

The discovery of LL-37 and its derivatives, such as KR-20, has significantly advanced our understanding of innate immunity. These peptides represent a fascinating class of molecules with a dual role as potent antimicrobial agents and sophisticated immunomodulators. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. The elucidation of their interactions with cellular signaling pathways, as visualized in the provided diagrams, opens new avenues for the development of novel therapeutics for infectious and inflammatory diseases. Continued research into the structure-activity relationships and mechanisms of action of these peptides is crucial for harnessing their full therapeutic potential.

References

- 1. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]

- 2. Heterologous Expression and Functional Characterization of CAP18 from Oryctolagus cuniculus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. LL-37, the only human member of the cathelicidin family of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Human Cationic Antimicrobial Protein (hCAP-18) Is Expressed in the Epithelium of Human Epididymis, Is Present in Seminal Plasma at High Concentrations, and Is Attached to Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human antimicrobial peptide LL-37 is a multifunctional modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 18. journals.asm.org [journals.asm.org]

- 19. 2.5. LDH Release Assays [bio-protocol.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Core: A Technical Guide to the Amino Acid Sequences, Signaling, and Experimental Analysis of LL-37 and KR-20

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of the human cathelicidin (B612621) antimicrobial peptide LL-37 and its potent derivative, KR-20. This document provides a comprehensive overview of their amino acid sequences, intricate signaling pathways, and detailed experimental methodologies.

Peptide Amino Acid Sequences

The primary amino acid sequences of LL-37 and its truncated form, KR-20, are fundamental to their biological functions. LL-37 is a 37-amino acid peptide, while KR-20 is a 20-amino acid fragment derived from the C-terminus of LL-37.[1][2][3] The sequences are presented below in both three-letter and one-letter codes.

Table 1: Amino Acid Sequences of LL-37 and KR-20

| Peptide | Three-Letter Code Sequence | One-Letter Code Sequence |

| LL-37 | Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |

| KR-20 | Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-Pro-Arg-Thr-Glu-Ser | KRIVQRIKDFLRNLVPRTES |

Signaling Pathways and Mechanisms of Action

LL-37 exerts its diverse immunomodulatory and antimicrobial effects through a complex network of signaling pathways. KR-20, as a fragment of LL-37, is believed to share some of these mechanisms, particularly those related to direct membrane disruption.

LL-37 Signaling Network

LL-37's signaling capabilities are multifaceted, involving interactions with various cell surface and intracellular receptors. This leads to the activation of multiple downstream cascades that regulate inflammation, cell proliferation, and immune responses.

One of the key mechanisms involves the activation of G-protein coupled receptors and receptor tyrosine kinases. For instance, LL-37 can bind to the formyl peptide receptor 2 (FPR2, also known as FRPL1), the epidermal growth factor receptor (EGFR), and the P2X7 receptor.[4] These interactions can trigger the activation of major signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathways.[4] These pathways are crucial in promoting cell proliferation and migration.

Furthermore, LL-37 plays a significant role in modulating the innate immune response through its interaction with Toll-like receptors (TLRs). It can suppress TLR4 signaling by binding to its ligand, lipopolysaccharide (LPS), thereby preventing the activation of an inflammatory cascade.[5][6] Conversely, it can enhance the signaling of nucleic acid-sensing TLRs, such as TLR3, TLR7, TLR8, and TLR9, by forming complexes with DNA and RNA and facilitating their delivery to endosomal compartments.[5][6][7]

The activation of the P2X7 receptor by LL-37 is a unique function that leads to the activation of the inflammasome, resulting in the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[5]

KR-20 Mechanism of Action

While specific signaling pathways for KR-20 are less extensively documented, its primary mechanism of antimicrobial action is believed to be the direct disruption of microbial cell membranes. As a cationic and amphipathic peptide, KR-20 preferentially interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell lysis. It is plausible that KR-20 retains some of the immunomodulatory functions of LL-37, given it comprises a significant portion of the parent peptide's C-terminal end. However, further research is required to fully elucidate its specific signaling interactions.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, purification, and functional characterization of LL-37 and KR-20.

Peptide Synthesis and Purification

Objective: To synthesize and purify LL-37 and KR-20 peptides.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.

-

Resin and Amino Acid Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support. Fmoc-protected amino acids with appropriate side-chain protecting groups are prepared.

-

Automated Synthesis: The peptide chain is assembled on an automated microwave peptide synthesizer.

-

Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU/DIPEA or DIC/OxymaPure) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed thoroughly between each deprotection and coupling step.

-

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).

Peptide Reconstitution and Storage

Objective: To properly solubilize and store lyophilized peptides for experimental use.

Methodology:

-

Reconstitution: Lyophilized LL-37 or KR-20 powder is reconstituted in sterile, nuclease-free water or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a desired stock concentration (e.g., 1 mg/mL).[8] The vial should be gently swirled or rolled to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.

-

Aliquoting: The stock solution is aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage:

-

Lyophilized Powder: Store at -20°C for long-term stability.

-

Reconstituted Solution: Store aliquots at -20°C or -80°C. For short-term use, a refrigerated temperature of 4°C may be acceptable for a limited time, but stability should be verified.

-

Antimicrobial Activity Assays

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of LL-37 and KR-20 against target microorganisms.

Methodology: Broth microdilution assay is a common method.

-

Bacterial Culture Preparation: A fresh overnight culture of the target bacterium (e.g., E. coli, S. aureus) is diluted in growth medium (e.g., Mueller-Hinton broth) to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar (B569324) plates.[9] After incubation, the lowest peptide concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is considered the MBC.[9]

Table 2: Quantitative Data on Antimicrobial Activity (Example)

| Peptide | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| LL-37 | E. coli ATCC 25922 | 4 - 16 | 8 - 32 |

| S. aureus ATCC 29213 | 8 - 32 | 16 - 64 | |

| KR-20 | E. coli ATCC 25922 | 2 - 8 | 4 - 16 |

| S. aureus ATCC 29213 | 4 - 16 | 8 - 32 | |

| Note: These values are illustrative and can vary depending on the specific strain and experimental conditions. |

Conclusion

LL-37 and its derivative KR-20 represent promising candidates for therapeutic development due to their potent antimicrobial and immunomodulatory properties. A thorough understanding of their amino acid sequences, signaling mechanisms, and appropriate experimental handling is crucial for advancing research in this field. This guide provides a foundational framework for professionals dedicated to harnessing the therapeutic potential of these fascinating peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptidedosages.com [peptidedosages.com]

- 9. journals.asm.org [journals.asm.org]

KR-20: A Truncated Powerhouse of the Human Cathelicidin LL-37

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The human cathelicidin (B612621) LL-37 is a crucial effector molecule of the innate immune system, renowned for its broad-spectrum antimicrobial and immunomodulatory activities.[1][2] It is a 37-amino acid peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP-18).[1] In vivo, LL-37 is often proteolytically cleaved into smaller fragments, which can exhibit altered or enhanced biological activities.[3] Among these, KR-20 (residues 18-37 of LL-37) has emerged as a fragment of significant interest, retaining potent antimicrobial properties while offering a smaller, potentially more therapeutically viable scaffold.[3][4] This document provides a comprehensive technical overview of KR-20, summarizing its biological activities, mechanisms of action, and the experimental methodologies used for its evaluation.

Physicochemical Properties and Structure

KR-20 is a 20-amino acid peptide fragment corresponding to the C-terminal portion of LL-37. Its sequence is KRIVQRIKDFLRNLVPRTES.[2] Like its parent peptide, KR-20 is cationic and amphipathic, properties that are critical for its primary mechanism of antimicrobial action: membrane disruption.[2][5] The smallest fragment of LL-37 that retains antimicrobial activity is KR-12 (residues 18-29), indicating that the core bactericidal domain resides within this central helical region, which is fully encompassed by KR-20.[2] While LL-37 forms a tetrameric structure, KR-20 is also capable of aggregation, a feature lost when the C-terminal is removed.[3]

Mechanism of Action

The primary antimicrobial mechanism of KR-20, inherited from LL-37, is the disruption of microbial cell membranes.[1][2] This process is driven by the peptide's physicochemical properties:

-

Electrostatic Interaction: The net positive charge of KR-20 facilitates its initial binding to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[5]

-

Membrane Permeabilization: Following binding, the peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis.[2][3] This mechanism is often described as operating via a "carpet-like" model.[3]

Beyond direct membrane lysis, KR-20 can translocate across the membrane to engage with intracellular targets, interfering with essential cellular processes like DNA and RNA synthesis.[5]

References

- 1. polarispeptides.com [polarispeptides.com]

- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications | MDPI [mdpi.com]

Biophysical Properties of the LL-37-Derived Peptide KR-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and distinct mechanisms of action that are less prone to the development of resistance. Among these, the human cathelicidin (B612621) LL-37 is one of the most extensively studied AMPs. This technical guide focuses on a key derivative of LL-37, the 20-amino acid peptide KR-20. Truncated from the C-terminus of LL-37, KR-20 has demonstrated potent antimicrobial and immunomodulatory activities, often exceeding those of its parent peptide, while exhibiting reduced cytotoxicity, making it a compelling candidate for therapeutic development.[1]

This document provides an in-depth overview of the biophysical properties of KR-20, including its structure, antimicrobial efficacy, and interactions with model membranes. Detailed experimental protocols for the synthesis, characterization, and evaluation of KR-20 are provided to facilitate further research and development.

Physicochemical and Biological Properties

The KR-20 peptide is a cationic and amphipathic molecule, characteristics that are central to its biological function. Its primary sequence is derived from residues 18-37 of the human LL-37 peptide.

Table 1: Physicochemical Properties of KR-20

| Property | Value |

| Amino Acid Sequence | KRIVQRIKDFLRNLVPRTES |

| Molecular Weight | 2457.9 g/mol |

| Net Charge (at pH 7) | +6 |

| Hydrophobicity (H) | -0.163 |

| Hydrophobic Moment (µH) | 0.558 |

Structural Characteristics

In aqueous solutions, KR-20 typically exists in a disordered or random coil conformation. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, it undergoes a significant conformational change to adopt a predominantly α-helical structure. This induced helicity is crucial for its membrane-disruptive activities. Circular dichroism (CD) spectroscopy is a key technique used to monitor this conformational transition.

Table 2: Secondary Structure of LL-37 Fragments in Membrane-Mimicking Environments

| Peptide | Environment | Helical Content (%) | Reference |

| KR-12 | SDS micelles | ~65% | [2] |

Note: Specific quantitative data for KR-20 helicity was not available in the searched literature. The data for the closely related KR-12 peptide is provided as a proxy.

Antimicrobial Activity

KR-20 exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its primary mechanism of action is believed to be the disruption of microbial cell membranes. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and cell death.

Table 3: Antimicrobial Activity (MIC) of LL-37 and its Derivatives

| Peptide | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Staphylococcus aureus (μM) | Candida albicans (μM) | Reference |

| LL-37 | >250 | >250 | 9.65 | >250 | [4] |

| KR-12 | 50 | 10 | >80 | 250 | [2][4] |

Note: Specific and comprehensive MIC values for KR-20 against this panel of microbes were not consistently found across the searched literature. The data for the closely related KR-12 peptide and the parent LL-37 are presented for comparison. One study noted KR-20 was the most effective peptide against Trichomonas vaginalis compared to LL-37, FK-13, and KR-12.[1]

Cytotoxicity and Hemolytic Activity

A critical aspect of therapeutic peptide development is its selectivity for microbial cells over host cells. KR-20 has been reported to have lower cytotoxicity towards mammalian cells compared to the full-length LL-37.[5]

Table 4: Cytotoxicity and Hemolytic Activity of LL-37 and KR-12

| Peptide | Cytotoxicity (IC50) on Human Lymphoma Cells (μM) | Hemolytic Activity (HC50) (μM) | Reference |

| LL-37 | 10 | >100 | [2][6] |

| KR-12 | >80 | >80 | [2] |

Note: Specific IC50 and HC50 values for KR-20 were not available in the searched literature. Data for the closely related KR-12 peptide is provided as a proxy, indicating low toxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the KR-20 peptide.

Peptide Synthesis and Purification

KR-20 can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

References

- 1. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Immunomodulatory Functions of LL-37 and KR-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human cathelicidin (B612621) LL-37 and its C-terminal fragment KR-20 are potent antimicrobial peptides that also exhibit a remarkable spectrum of immunomodulatory activities. These peptides are key components of the innate immune system, acting as signaling molecules that bridge the gap between innate and adaptive immunity. Their functions are highly context-dependent, varying with the cellular environment and the nature of the immunological challenge. This technical guide provides a comprehensive overview of the core immunomodulatory functions of LL-37 and KR-20, with a focus on quantitative data, detailed experimental methodologies, and visualization of key signaling pathways to support further research and therapeutic development. While extensive data exists for LL-37, research into the specific immunomodulatory role of KR-20 is an emerging field, and this document reflects the current state of knowledge.

Core Immunomodulatory Functions

LL-37 is a pleiotropic molecule with both pro-inflammatory and anti-inflammatory properties. It is expressed by a variety of immune and epithelial cells and its production is upregulated in response to infection and inflammation.[1][2] KR-20, a naturally occurring cleavage product of LL-37 found in human sweat, retains antimicrobial activity, and emerging evidence suggests it also possesses immunomodulatory capabilities.[3]

Pro-Inflammatory and Chemoattractant Activities

A primary role of LL-37 in the initial stages of an immune response is the recruitment of immune cells to sites of infection or injury. It acts as a chemoattractant for a range of leukocytes, including neutrophils, monocytes, T cells, and mast cells, primarily through the activation of the formyl peptide receptor 2 (FPR2, also known as FPRL1).[3][4]

LL-37 can directly induce the expression and release of pro-inflammatory cytokines and chemokines. For instance, it stimulates gingival fibroblasts to secrete IL-6 and IL-8 (CXCL8).[5] In synergy with bacterial components like lipoteichoic acid (LTA), LL-37 and its truncated derivatives can potentiate the release of TNF-α, IL-6, and IL-1β from whole blood.[6]

Anti-Inflammatory and Regulatory Functions

Conversely, LL-37 can exert potent anti-inflammatory effects. A key mechanism is the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By binding to LPS, LL-37 prevents its interaction with Toll-like receptor 4 (TLR4), thereby inhibiting the downstream inflammatory cascade.[7] It can also suppress the production of pro-inflammatory cytokines like TNF-α in response to other TLR ligands.[8] Furthermore, LL-37 can induce the production of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1RA).[9]

Modulation of Immune Cell Differentiation and Activation

LL-37 plays a crucial role in shaping the adaptive immune response by influencing the differentiation and activation of key immune cells. It can drive the differentiation of monocytes towards a pro-inflammatory M1 macrophage phenotype.[10][11] Additionally, LL-37 can modulate the activation of dendritic cells (DCs), the primary antigen-presenting cells, thereby influencing the subsequent T cell response.

The immunomodulatory functions of KR-20 are less well-characterized. However, as a fragment of LL-37, it is plausible that it retains some of these activities, potentially with altered potency or specificity. Studies on other LL-37 fragments suggest that the C-terminal region is crucial for many of its immunomodulatory effects.[10]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from studies investigating the effects of LL-37 and related peptides on cytokine production and cell migration.

Table 1: Effect of LL-37 on Cytokine and Chemokine Release

| Peptide | Cell Type | Stimulus | Cytokine/Chemokine | Concentration of Peptide | Observed Effect | Reference |

| LL-37 | Human Gingival Fibroblasts | None | IL-6 | 2 µM | Significant increase in secretion | [5] |

| LL-37 | Human Gingival Fibroblasts | None | IL-8 (CXCL8) | 2 µM | Significant increase in secretion (p < 0.01) | [5] |

| LL-37 | Human Neutrophils | LPS (100 ng/mL) | IL-1β, IL-6, IL-8, TNF-α | 5-20 µg/mL | Dose-dependent decrease in release | [8] |

| LL-37 | Human Monocytes | Peptidoglycan (PGN) (10 µg/mL) | TNF-α, IL-8, IL-6, IL-1β, IL-23, GM-CSF | 20 µg/mL | Enhanced PGN-induced cytokine production | [12] |

| LL-37 | Macrophage-like THP-1 cells | None | IL-1RA | 5 µM | Significant increase in production (p < 0.0005) | [9] |

| LL-33 (LL-37 derivative) | Human Whole Blood | LTA (4 µg/mL) | TNF-α | 20 µM | ~30-fold increase in release after 16h | [6] |

| IG-23 (LL-37 derivative) | Human Whole Blood | LTA (4 µg/mL) | TNF-α | 20 µM | Significant potentiation of LTA-induced release | [6] |

Table 2: Chemotactic Activity of LL-37

| Peptide | Cell Type | Assay Method | Concentration for Max. Migration | Receptor | Reference |

| LL-37 | Human Neutrophils | Not specified | Not specified | FPR2 (FPRL1) | [3] |

| LL-37 | Human Monocytes | Not specified | Not specified | FPR2 (FPRL1) | [3] |

| LL-37 | Human T cells | Not specified | Not specified | FPR2 (FPRL1) | [3] |

Note: Quantitative data for the specific immunomodulatory effects of KR-20 are limited in the current literature. The data for LL-33 and IG-23, which are C-terminal fragments of LL-37, are included to provide insight into the potential activities of KR-20.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory functions of LL-37 and KR-20.

Chemotaxis Assay

This protocol is a generalized procedure based on standard chemotaxis assays.[13][14]

Objective: To determine the chemoattractant effect of LL-37 or KR-20 on a specific immune cell type (e.g., neutrophils, monocytes).

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber, µ-Slide Chemotaxis)

-

Polycarbonate membrane with appropriate pore size (e.g., 3-8 µm, depending on cell type)

-

Immune cells of interest (e.g., freshly isolated human neutrophils or monocytes)

-

Chemoattractant (LL-37 or KR-20, various concentrations)

-

Control chemoattractant (e.g., fMLP for neutrophils)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell stain (e.g., Giemsa or a fluorescent dye)

-

Microscope

Procedure:

-

Cell Preparation: Isolate immune cells from healthy donors using standard methods (e.g., Ficoll-Paque density gradient centrifugation for PBMCs, followed by magnetic bead separation for specific cell types). Resuspend cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup:

-

Add assay medium containing various concentrations of LL-37, KR-20, or control chemoattractant to the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 30-90 minutes for neutrophils, 90-180 minutes for monocytes).

-

Analysis:

-

After incubation, remove the membrane and scrape off non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Express results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).

-

Cytokine Release Assay

This protocol is a generalized procedure based on standard ELISA and Luminex assays.[12][15][16][17][18]

Objective: To quantify the release of specific cytokines from immune cells in response to LL-37 or KR-20.

Materials:

-

Immune cells (e.g., PBMCs, isolated monocytes, or a specific cell line like THP-1)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

-

LL-37 or KR-20 (various concentrations)

-

Stimulus (e.g., LPS, LTA, if investigating co-stimulation)

-

96-well cell culture plates

-

ELISA or Luminex kit for the cytokine(s) of interest (e.g., TNF-α, IL-6, IL-10)

-

Plate reader (for ELISA) or Luminex instrument

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well) and allow them to adhere if necessary.

-

Stimulation:

-

Add LL-37, KR-20, or a control vehicle to the wells at the desired final concentrations.

-

If investigating co-stimulation, add the second stimulus (e.g., LPS) as well.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 4, 16, or 24 hours, depending on the cytokine).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification:

-

Perform the ELISA or Luminex assay on the collected supernatants according to the manufacturer's instructions.

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Macrophage Differentiation/Polarization Assay

This protocol is a generalized procedure based on established methods for macrophage differentiation.[10][11][19][20]

Objective: To assess the effect of LL-37 or KR-20 on the differentiation of monocytes into M1 or M2 macrophages.

Materials:

-

Human peripheral blood monocytes

-

Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS)

-

M-CSF (for M2 differentiation) or GM-CSF (for M1 differentiation)

-

LL-37 or KR-20

-

LPS and IFN-γ (for M1 polarization) or IL-4 and IL-13 (for M2 polarization)

-

Flow cytometer

-

Antibodies for macrophage surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)

-

ELISA kits for relevant cytokines (e.g., IL-12, TNF-α for M1; IL-10 for M2)

Procedure:

-

Monocyte Isolation: Isolate monocytes from PBMCs using adherence or magnetic bead selection.

-

Differentiation:

-

Culture monocytes in differentiation medium containing either M-CSF or GM-CSF.

-

Add LL-37, KR-20, or vehicle control to the cultures at the beginning of the differentiation period (typically 5-7 days).

-

-

Polarization (Optional): After differentiation, polarize the macrophages by treating them with LPS/IFN-γ (for M1) or IL-4/IL-13 (for M2) for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the expression levels using a flow cytometer.

-

Cytokine Profiling: Collect the culture supernatants and measure the concentration of M1 and M2 signature cytokines using ELISA or Luminex.

-

Functional Assays: Assess macrophage functions such as phagocytosis or antigen presentation.

-

Signaling Pathways and Visualizations

The immunomodulatory effects of LL-37 are mediated through its interaction with a variety of cell surface and intracellular receptors, triggering distinct signaling cascades.

Toll-Like Receptor (TLR) Signaling

LL-37 has a dual role in TLR signaling. It can inhibit TLR4 signaling by directly binding to and neutralizing LPS.[7] In contrast, it can enhance the signaling of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by binding to nucleic acids (dsRNA, ssRNA, and DNA, respectively), protecting them from degradation and facilitating their delivery to the endosomal compartment where these TLRs reside.[7][21]

Caption: LL-37 modulation of Toll-Like Receptor signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

LL-37-mediated chemotaxis is primarily induced through the activation of FPR2, a G-protein coupled receptor. This interaction leads to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which ultimately results in cellular migration.

Caption: LL-37 induced chemotaxis via FPR2 signaling.

Experimental Workflow for Cytokine Release Assay

The following diagram illustrates a typical workflow for measuring cytokine release from immune cells.

Caption: Workflow for a typical cytokine release assay.

Concluding Remarks and Future Directions

LL-37 is a multifaceted immunomodulatory peptide with significant therapeutic potential. Its ability to both promote and suppress inflammation, coupled with its role in orchestrating immune cell trafficking and differentiation, makes it a compelling target for drug development in a range of diseases, including infectious diseases, autoimmune disorders, and cancer.

The immunomodulatory functions of KR-20 are a promising but underexplored area of research. As a smaller, potentially more stable fragment, KR-20 may offer advantages over the full-length peptide in certain therapeutic applications. Future studies should focus on a direct, quantitative comparison of the immunomodulatory activities of LL-37 and KR-20 on various immune cell types. Elucidating the specific signaling pathways activated by KR-20 and its unique functional profile will be critical for harnessing its therapeutic potential. A deeper understanding of the structure-function relationships of LL-37 and its derivatives will undoubtedly pave the way for the design of novel peptide-based immunomodulatory drugs with enhanced efficacy and safety profiles.

References

- 1. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uaepeptides.com [uaepeptides.com]

- 3. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antiviral and Immunomodulatory Properties of Antimicrobial Peptides Produced by Human Keratinocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. invivogen.com [invivogen.com]

- 8. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial peptide LL-37 along with peptidoglycan drive monocyte polarization toward CD14highCD16+ subset and may play a crucial role in the pathogenesis of psoriasis guttata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ibidi.com [ibidi.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. cmdr.ubc.ca [cmdr.ubc.ca]

- 20. karger.com [karger.com]

- 21. LL37 and Cationic Peptides Enhance TLR3 Signaling by Viral Double-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of LL-37 versus KR-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) peptide LL-37 is a crucial component of the innate immune system, exhibiting a broad antimicrobial and immunomodulatory profile.[1] It is the only cathelicidin found in humans and is expressed by various immune and epithelial cells.[1] KR-20 is a truncated peptide derived from LL-37, specifically representing amino acid residues 18-37 of the parent peptide.[2] Emerging research suggests that such shorter fragments of LL-37 may possess enhanced or more specific antimicrobial activities.[3][4] This guide provides a detailed comparative analysis of the antimicrobial spectra of LL-37 and KR-20, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Antimicrobial Spectrum: A Comparative Analysis

Antibacterial Activity

Both LL-37 and its derivative KR-20 demonstrate activity against a wide array of Gram-positive and Gram-negative bacteria. However, studies suggest that KR-20 can exhibit a higher microbicidal effect against certain pathogens.[3][4] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of both peptides against various bacterial strains. It is important to note that direct comparative data for KR-20 is limited; therefore, data for the closely related and shorter fragment KR-12 is included as a proxy where available, and gaps in the data are explicitly noted.

| Bacterium | Strain | LL-37 MIC (µg/mL) | KR-20 MIC (µg/mL) | KR-12 MIC (µg/mL) |

| Gram-Positive | ||||

| Staphylococcus aureus | ATCC 25923 | >128 | Data not available | 10 µM (~15.7 µg/mL) |

| Staphylococcus aureus | (Methicillin-Resistant) | Resistant in high salt | Data not available | Data not available |

| Streptococcus agalactiae | Clinical Isolates | 2.9 - 35.87 | Data not available | Data not available |

| Listeria monocytogenes | <10 | Data not available | Data not available | |

| Gram-Negative | ||||

| Escherichia coli | ATCC 25922 | <10 | Data not available | 2.5 µM (~3.9 µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | <10 | Data not available | 10 µM (~15.7 µg/mL) |

| Pseudomonas aeruginosa | (Multidrug-Resistant) | 15.6 - 1000 | Data not available | Data not available |

| Salmonella typhimurium | <10 | Data not available | Data not available |

Antifungal Activity

LL-37 and its derivatives have also been investigated for their efficacy against fungal pathogens. Truncated peptides like KR-12 have shown potent activity, in some cases superior to the full-length LL-37.

| Fungus | Strain | LL-37 MIC (µg/mL) | KR-20 MIC (µg/mL) | KR-12 MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Resistant in high salt | Data not available | 10 µM (~15.7 µg/mL) |

Antiviral Activity

The antiviral properties of LL-37 have been documented against several enveloped viruses, where it is thought to disrupt the viral membrane.[5] The antiviral spectrum of KR-20 is less characterized, although some predictive studies suggest potential activity.[6]

| Virus | LL-37 Activity | KR-20 Activity |

| Enveloped Viruses | ||

| Influenza A Virus | Inhibits replication[5] | Predicted activity, but limited experimental data[6] |

| Non-enveloped Viruses | ||

| Data not available | Data not available | Data not available |

Mechanism of Action

LL-37 primarily exerts its antimicrobial effect by disrupting the microbial cell membrane.[1] Its cationic nature facilitates interaction with the negatively charged components of bacterial and fungal membranes, leading to pore formation and cell lysis.[1] KR-20 is believed to share a similar membrane-disrupting mechanism, with its smaller size potentially allowing for more efficient membrane insertion and disruption in some cases.[3]

Signaling Pathways

LL-37 is not only a direct antimicrobial agent but also a modulator of host immune responses, interacting with various cell surface receptors to activate downstream signaling cascades.

Information regarding the specific signaling pathways activated by KR-20 is currently limited in the scientific literature. It is plausible that KR-20 may interact with some of the same receptors as LL-37, but further research is required to elucidate its specific immunomodulatory functions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of antimicrobial peptides, adapted from standard methodologies for cationic peptides.[7]

Materials:

-

Test antimicrobial peptides (LL-37, KR-20)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile polypropylene tubes

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer or microplate reader

-

Resazurin (B115843) dye (optional, for viability assessment)

Protocol:

-

Preparation of Microbial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of appropriate broth.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[7]

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.[1]

-

-

Assay Procedure:

-

Add 100 µL of the diluted microbial suspension to each well of a 96-well polypropylene plate.[7]

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (microbes in broth without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[1]

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible microbial growth.[8] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Optionally, 20 µL of resazurin dye can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells.[9]

-

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antimicrobial peptides LL-37, KR-20, FK-13 and KR-12 inhibit the growth of a sensitive and a metronidazole-resistant strain of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Human Antimicrobial Peptide LL-37 Binds Directly to CsrS, a Sensor Histidine Kinase of Group A Streptococcus, to Activate Expression of Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Cathelicidin LL-37 and its Fragment KR-20 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human cathelicidin (B612621) LL-37, and its naturally occurring fragment KR-20, are pivotal components of the innate immune system. Beyond their well-established role as broad-spectrum antimicrobial agents, these peptides function as complex immunomodulators, capable of both promoting and suppressing inflammation. This dual nature makes them critical mediators in host defense, wound healing, and autoimmune pathogenesis, and presents both opportunities and challenges for therapeutic development. This technical guide provides an in-depth analysis of the core functions of LL-37 and KR-20, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their study, and visualizing the complex signaling pathways they command.

Introduction: The Cathelicidin Family

Cathelicidins are a family of antimicrobial peptides (AMPs) integral to the first line of defense in mammals. Humans express a single cathelicidin gene, CAMP, which encodes the 18-kDa precursor protein, hCAP-18. Upon infection or inflammation, hCAP-18 is proteolytically cleaved, primarily by neutrophil elastase or proteinase 3, to release the C-terminal, 37-amino acid active peptide, LL-37. This peptide is characterized by its amphipathic α-helical structure and a net positive charge (+6), which are crucial for its biological activities.

Further processing of LL-37 occurs in tissues like the skin, where kallikreins can cleave it into shorter, yet still active, fragments.[1] Among these is KR-20 (residues 18-37: KRIVQRIKDFLRNLVPRTES), a 20-amino acid peptide that retains significant biological function.[2]

Antimicrobial Mechanism of Action

Both LL-37 and KR-20 exert direct antimicrobial effects against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Their primary mechanism involves the disruption of microbial membranes.

-

Electrostatic Attraction : The cationic nature of the peptides facilitates their initial binding to negatively charged components of microbial cell walls, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[2]

-

Membrane Permeabilization : Following binding, the peptides insert into the lipid bilayer. LL-37 is thought to employ a "carpet-like" or "toroidal pore" mechanism, effectively creating transient pores or holes in the membrane. This leads to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death.[1] KR-20, as a core active fragment, is also capable of membrane disruption.[3]

Logical Flow of Antimicrobial Action

References

The Human Cathelicidin LL-37: A Comprehensive Technical Guide to its Natural Sources and Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. As the sole member of the cathelicidin family in humans, this 37-amino acid, amphipathic, α-helical peptide exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1] Beyond its direct microbicidal functions, LL-37 plays a multifaceted role in modulating immune responses, including inflammation, wound healing, and chemotaxis.[2][3][4] Understanding the endogenous sources and the regulation of LL-37 expression is paramount for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the natural cellular sources of LL-37, the stimuli that govern its expression, and the intricate signaling pathways involved. Detailed experimental protocols for the quantification of LL-37 are also presented to facilitate further research and development.

Natural Sources and Cellular Expression of LL-37

LL-37 is produced by a variety of immune and epithelial cells, serving as a frontline defense at mucosal surfaces and sites of inflammation.[4][5] The expression of its precursor protein, hCAP18 (human cationic antimicrobial protein 18), is both constitutive and inducible, depending on the cell type and the presence of specific stimuli.

Immune Cells

-

Neutrophils: These are a primary reservoir of hCAP18, storing the pro-protein in their secondary (specific) granules.[6][7] Upon activation, proteinase 3 cleaves hCAP18 to release the active LL-37 peptide.[4][5]

-

Macrophages and Monocytes: Monocyte-derived macrophages (MDMs) are significant producers of LL-37, particularly upon infection with pathogens like Mycobacterium tuberculosis.[8] The differentiation of monocytes into macrophages appears to be a prerequisite for robust LL-37 expression.[8] While monocytes themselves may not express high levels, they can be induced to do so under certain conditions.[9]

-

Mast Cells: These tissue-resident immune cells also express LL-37 and are responsive to its chemotactic properties, suggesting a role in mast cell recruitment to inflammatory sites.[3][10]

-

Other Leukocytes: LL-37 expression has also been identified in T cells, B cells, and Natural Killer (NK) cells.[5]

Epithelial Cells

-

Keratinocytes: In the skin, keratinocytes are a major source of LL-37, especially during inflammation and injury.[11][12] Its expression is often negligible in normal, non-inflamed skin but is markedly upregulated in inflammatory skin conditions like psoriasis.[11][12]

-

Respiratory Epithelial Cells: Epithelial cells lining the respiratory tract produce LL-37 as a defense mechanism against inhaled pathogens.[6][13]

-

Gastrointestinal Epithelial Cells: In the gut, colon epithelial cells express LL-37, with expression levels correlating with cellular differentiation.[6][14] Gastric epithelial cells also upregulate LL-37 in response to Helicobacter pylori infection.[15]

-

Other Epithelia: LL-37 expression has also been documented in the epithelia of the testis and the urogenital tract.[5][6][13]

Regulation of LL-37 Expression

The expression of the gene encoding hCAP18/LL-37, CAMP, is tightly regulated by a diverse array of stimuli, including microbial products, inflammatory mediators, and endogenous factors.

Inductive Stimuli

-

Bacterial and Viral Components: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of LL-37 in keratinocytes and other cell types.[11][16] Mycobacterial infections also strongly stimulate LL-37 production in epithelial cells and macrophages.[8][17] Viral components, such as double-stranded RNA, can also enhance LL-37-mediated signaling.[18]

-

Physical and Inflammatory Stimuli: In the skin, physical trauma and UVB irradiation can induce LL-37 expression in keratinocytes.[2][16] Pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-36γ, also upregulate its expression.[2]

-

Endogenous Factors:

-

Vitamin D: The active form of vitamin D, 1,25-dihydroxyvitamin D3, is a key regulator of CAMP gene expression, particularly in macrophages.[1][4]

-

Short-Chain Fatty Acids (SCFAs): Butyrate (B1204436), a major SCFA produced by gut microbiota, induces LL-37 expression in colon epithelial cells, linking diet and gut health to innate immunity.[14][19][20]

-

Quantitative Data on LL-37 Expression

The following tables summarize the quantitative data on LL-37 expression in response to various stimuli as reported in the literature.

| Cell Type | Stimulus | Concentration/Dose | Time | Fold Induction (mRNA) / Protein Level | Reference |

| A549 (Epithelial Cells) | M. bovis BCG | MOI 1:1, 5:1, 10:1 | 18 h | Dose-dependent increase in mRNA and protein | [17] |

| Normal Human Keratinocytes (NHKs) | LPS | 2.5 µg/mL | 6 h, 12 h | Increased mRNA and protein expression | [16] |

| Normal Human Keratinocytes (NHKs) | UVB Irradiation | 20 mJ/cm² | 24 h | Marked up-regulation of mRNA | [16] |

| Monocyte-Derived Macrophages (MDMs) | M. tuberculosis | MOI-dependent | - | High levels of LL-37 expression | [8] |

| THP-1 Cells | Sodium Butyrate | 0.5 mM, 1.0 mM | 24 h | Increased LL-37 expression | [19][20] |

| Mast Cells | LL-37 | 20 µg/mL | 2 h | CCL3 synthesis up to 292.3 ± 22.48 pg/mL | [3] |

Signaling Pathways in LL-37 Expression

The induction of LL-37 is controlled by complex signaling cascades initiated by the recognition of various stimuli.

Toll-Like Receptor (TLR) Signaling

TLRs play a crucial role in initiating LL-37 expression in response to microbial pathogens. For instance, stimulation of TLR2, TLR4, and TLR9 has been shown to induce LL-37 in monocyte-derived macrophages during M. tuberculosis infection.[8] LL-37 itself can modulate TLR signaling, suppressing TLR2 and TLR4 activation by bacterial lipids while enhancing TLR3, TLR7/8, and TLR9 signaling in response to nucleic acids.[18]

Caption: TLR signaling pathways leading to LL-37 expression.

Vitamin D Signaling Pathway

The vitamin D receptor (VDR) is a key transcriptional regulator of the CAMP gene. Upon binding its ligand, 1,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to the vitamin D response element (VDRE) in the promoter region of the CAMP gene, initiating transcription.

Caption: Vitamin D signaling pathway for LL-37 induction.

Short-Chain Fatty Acid (SCFA) Signaling

In colonocytes, SCFAs like butyrate induce LL-37 expression through pathways that can be distinct from those promoting cell differentiation. Butyrate is a histone deacetylase (HDAC) inhibitor, and its effects on gene expression are partly mediated through this activity. The MEK-ERK pathway has been identified as a critical component in butyrate-induced LL-37 transcription.[14]

Caption: Butyrate (SCFA) signaling pathways for LL-37 expression.

Experimental Protocols

Accurate quantification of LL-37 expression at both the mRNA and protein levels is essential for research and clinical studies. The following are generalized protocols for common techniques used to measure LL-37.

Quantitative Real-Time PCR (qRT-PCR) for CAMP Gene Expression

This method is used to quantify the mRNA levels of the CAMP gene, which encodes hCAP18/LL-37.

Experimental Workflow:

Caption: Workflow for qRT-PCR analysis of CAMP gene expression.

Methodology:

-

RNA Isolation: Total RNA is isolated from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.[8][17]

-

RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., Superscript III, Invitrogen) and oligo(dT) primers.[17]

-

qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The reaction mixture typically includes cDNA template, forward and reverse primers specific for the CAMP gene, and a PCR master mix. A housekeeping gene (e.g., β-actin, GAPDH) is used for normalization.[17]

-

Data Analysis: The relative expression of the CAMP gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to that in an untreated control.

Western Blotting for hCAP18/LL-37 Protein Detection

Western blotting is used to detect and semi-quantify the hCAP18 pro-protein and/or the mature LL-37 peptide in cell lysates or supernatants.

Methodology:

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[17]

-

Protein Quantification: The total protein concentration in the lysates is determined using a colorimetric assay such as the Bradford or BCA assay.[17]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for hCAP18 or LL-37.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Analysis: The intensity of the bands corresponding to hCAP18/LL-37 is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[17]

Enzyme-Linked Immunosorbent Assay (ELISA) for LL-37 Quantification

ELISA is a highly sensitive method for quantifying the concentration of secreted LL-37 in biological fluids such as cell culture supernatants, plasma, or bronchoalveolar lavage fluid.

Methodology:

-

Plate Coating: A microtiter plate is coated with a capture antibody specific for LL-37 and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample Incubation: Standards with known LL-37 concentrations and the unknown samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for LL-37 is added to the wells.

-

Enzyme Conjugate: Streptavidin-HRP or a similar enzyme conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The concentration of LL-37 in the samples is determined by comparing their absorbance to the standard curve.[3]

Immunohistochemistry (IHC) for LL-37 Localization

IHC is used to visualize the expression and localization of LL-37 within tissues.

Methodology:

-

Tissue Preparation: Tissue samples are fixed (e.g., in formalin) and embedded in paraffin. Sections are then cut and mounted on slides.

-

Antigen Retrieval: The slides are treated to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody against LL-37.[16]

-

Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB chromogen) are used to visualize the antibody binding.

-

Counterstaining and Mounting: The slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

-

Analysis: The staining intensity and distribution of LL-37 in the tissue are observed and semi-quantified.[16]

Conclusion

LL-37 is a critical effector molecule of the innate immune system, with its expression being finely tuned in a variety of cell types in response to infectious and inflammatory cues. The intricate signaling pathways governing its production, particularly those involving TLRs, vitamin D, and SCFAs, highlight the integration of environmental and host-derived signals in mounting an effective immune response. The methodologies detailed in this guide provide a robust framework for the continued investigation of LL-37, which holds significant promise for the development of novel therapeutic strategies for infectious and inflammatory diseases.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Cathelicidin LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis [frontiersin.org]

- 5. LL-37, a Multi-Faceted Amphipathic Peptide Involved in NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Differentiation Is a Key Determinant of Cathelicidin LL-37/Human Cationic Antimicrobial Protein 18 Expression by Human Colon Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Expression of Cathelicidin LL-37 during Mycobacterium tuberculosis Infection in Human Alveolar Macrophages, Monocytes, Neutrophils, and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A cathelicidin family of human antibacterial peptide LL-37 induces mast cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and modulation of LL-37 in normal human keratinocytes, HaCaT cells, and inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The expression of the gene coding for the antibacterial peptide LL-37 is induced in human keratinocytes during inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Expression of the cathelicidin LL-37 is modulated by short chain fatty acids in colonocytes: relevance of signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of LL-37 by human gastric epithelial cells as a potential host defense mechanism against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression and Modulation of LL-37 in Normal Human Keratinocytes, HaCaT cells, and Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression and Secretion of Cathelicidin LL-37 in Human Epithelial Cells after Infection by Mycobacterium bovis Bacillus Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. invivogen.com [invivogen.com]

- 19. Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Sodium Butyrate Abrogates the Growth and Pathogenesis of Mycobacterium bovis via Regulation of Cathelicidin (LL37) Expression and NF-κB Signaling [frontiersin.org]

In Vivo Enzymatic Processing of LL-37 to KR-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Its proteolytic processing into smaller fragments, such as KR-20, can significantly modulate its biological activity. This technical guide provides an in-depth overview of the in vivo enzymatic conversion of LL-37 to KR-20, focusing on the core enzymes, quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in immunology, drug development, and related fields.

Introduction

LL-37 is a 37-amino acid, cationic, and amphipathic peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP-18). It exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi, and also possesses immunomodulatory functions. In various physiological and pathological contexts, LL-37 undergoes further enzymatic processing, yielding smaller, yet biologically active, peptides. One such significant fragment is KR-20, which corresponds to residues 18-37 of LL-37. Understanding the enzymatic machinery responsible for this conversion, its regulation, and the functional consequences is critical for elucidating the full biological role of the cathelicidin pathway and for the development of novel therapeutics.

Enzymatic Processing of LL-37 to KR-20

The conversion of LL-37 to KR-20 is not a random degradation process but a specific enzymatic cleavage event. In human sweat, this processing is primarily mediated by kallikrein-related peptidases (KLKs), specifically KLK5 and KLK7.[1][2]

-